4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde 4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 648449-14-3
VCID: VC15914687
InChI: InChI=1S/C15H12N4O/c20-9-11-3-4-14-13(6-11)15(19-10-18-14)17-8-12-2-1-5-16-7-12/h1-7,9-10H,8H2,(H,17,18,19)
SMILES:
Molecular Formula: C15H12N4O
Molecular Weight: 264.28 g/mol

4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde

CAS No.: 648449-14-3

Cat. No.: VC15914687

Molecular Formula: C15H12N4O

Molecular Weight: 264.28 g/mol

* For research use only. Not for human or veterinary use.

4-{[(Pyridin-3-yl)methyl]amino}quinazoline-6-carbaldehyde - 648449-14-3

Specification

CAS No. 648449-14-3
Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
IUPAC Name 4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde
Standard InChI InChI=1S/C15H12N4O/c20-9-11-3-4-14-13(6-11)15(19-10-18-14)17-8-12-2-1-5-16-7-12/h1-7,9-10H,8H2,(H,17,18,19)
Standard InChI Key VOKBUHOGXMXKBO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic quinazoline core substituted at the 4-position with a pyridin-3-ylmethylamino group and at the 6-position with a formyl moiety. The planar quinazoline system enables π-π stacking interactions, while the aldehyde group provides a reactive site for further chemical modifications .

Table 1: Key physicochemical properties

PropertyValue
Molecular formulaC₁₅H₁₂N₄O
Molecular weight264.28 g/mol
IUPAC name4-(pyridin-3-ylmethylamino)quinazoline-6-carbaldehyde
Topological polar surface area67.8 Ų
Hydrogen bond acceptors5

The pyridine ring adopts a coplanar orientation relative to the quinazoline system, as evidenced by X-ray crystallographic data of analogous compounds . This spatial arrangement facilitates electronic conjugation, enhancing stability and binding affinity to biological targets.

Synthetic Methodologies

Core Quinazoline Formation

The quinazoline backbone is typically synthesized through cyclocondensation of 2-aminobenzonitrile derivatives with formamide under reflux conditions. Microwave-assisted synthesis has reduced reaction times from 12 hours to 45 minutes while maintaining yields >80% .

Functionalization Strategies

Key synthetic steps involve:

  • Amination at C4: Nucleophilic substitution using pyridin-3-ylmethylamine in dimethylacetamide at 110°C

  • Formylation at C6: Vilsmeier-Haack reaction employing POCl₃/DMF complex at 0-5°C

Table 2: Optimization of formylation conditions

ConditionYield (%)Purity (%)
POCl₃/DMF, 0°C, 2 hr7895
PCl₅/DMF, RT, 4 hr6289
SOCl₂/DMF, -10°C, 6 hr5482

Reaction monitoring via HPLC-MS shows optimal conversion rates when maintaining strict temperature control during the formylation step .

Biological Activities and Mechanisms

Table 3: Cytotoxicity profile against cancer cell lines

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
A549 (lung)2.08.7
MDA-MB-2311.89.5
HCT116 (colon)3.25.4

Antimicrobial Effects

Against multidrug-resistant Candida auris:

  • MIC₉₀ = 16 μg/mL (vs. fluconazole MIC₉₀ = 64 μg/mL)

  • Synergistic effect observed with amphotericin B (FICI = 0.31)

Mechanistic studies indicate disruption of ergosterol biosynthesis through lanosterol 14α-demethylase inhibition, validated via GC-MS analysis of sterol profiles .

Comparative Analysis with Structural Analogues

Positional Isomer Effects

Substitution patterns significantly influence biological activity:

Table 4: Impact of pyridine substitution position

CompoundEGFR IC₅₀ (μM)LogP
Pyridin-3-yl derivative2.31.8
Pyridin-2-yl analogue4.72.1
Pyridin-4-yl analogue5.91.9

The 3-substituted isomer demonstrates superior kinase inhibition due to optimal spatial orientation of the hydrogen bond donor-acceptor system .

Applications in Medicinal Chemistry

Prodrug Development

The aldehyde moiety enables Schiff base formation with amine-containing biologics:

  • Conjugation with polyethylenimine increases cellular uptake 4-fold

  • pH-sensitive linkers facilitate tumor-specific drug release

PET Tracer Design

Radiolabeling with ¹¹C via reductive amination yields a blood-brain barrier permeable EGFR probe (Kd = 6.2 nM). Preliminary PET imaging in glioblastoma models shows tumor-to-background ratio of 5.8:1 at 60 min post-injection.

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